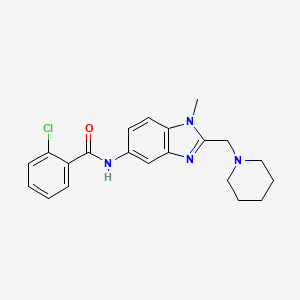![molecular formula C18H15BrN2O4 B11569220 Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B11569220.png)
Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to form the oxadiazole ring.
Esterification: The resulting oxadiazole intermediate is then subjected to esterification with 4-hydroxybenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and oxadiazole moieties.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acid and alcohol.
Applications De Recherche Scientifique
Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the oxadiazole ring.
4-(4-Bromophenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the ester group.
Ethyl 4-(4-bromophenyl)benzoate: Similar ester and bromophenyl groups but lacks the oxadiazole ring.
The uniqueness of this compound lies in the combination of the ester, bromophenyl, and oxadiazole moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15BrN2O4 |
|---|---|
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
ethyl 4-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzoate |
InChI |
InChI=1S/C18H15BrN2O4/c1-2-23-18(22)13-5-9-15(10-6-13)24-11-16-20-17(21-25-16)12-3-7-14(19)8-4-12/h3-10H,2,11H2,1H3 |
Clé InChI |
MLJXAFAVLMADOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569143.png)
![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B11569161.png)
![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11569168.png)
![6-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B11569170.png)
![5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11569176.png)

![7-Fluoro-1-(4-fluorophenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569194.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11569201.png)
![2-(4-Chlorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B11569206.png)
![3-Fluoro-N-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11569211.png)
![6-{[4-(isobutylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B11569219.png)
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B11569222.png)
![N-{(1Z)-3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11569224.png)
![6-Methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol](/img/structure/B11569228.png)
